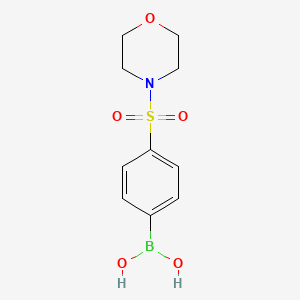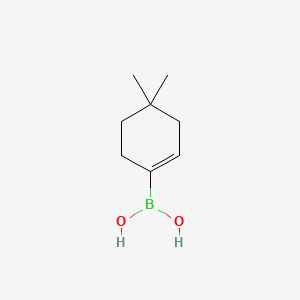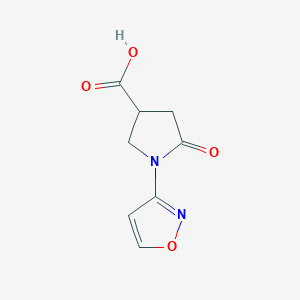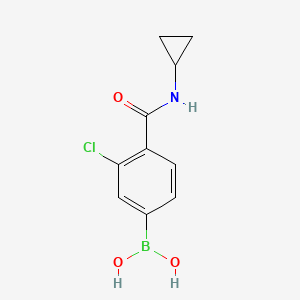
1,1,1,3-Tetrachlorodecane
Vue d'ensemble
Description
1,1,1,3-Tetrachlorodecane (TCD) is an organic compound which belongs to the family of halogenated hydrocarbons. It is a colorless liquid at room temperature and pressure, and has a sweet, pungent odor. Its chemical formula is C10H6Cl4. TCD is used as a solvent and in the production of pesticides, herbicides, and other chemicals. It is also used as a laboratory reagent in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Preparation and Catalysis
1,1,1,3-Tetrachlorodecane can be synthesized from ethylene and carbon tetrachloride using iron chloride, a nitrile, and a phosphate ester as catalysts. The process achieves a high conversion ratio of up to 90% for carbon tetrachloride and a selectivity of up to 80% for 1,1,1,3-tetrachlorodecane under optimal conditions (Yang Hui-e, 2010).
Conformational Analysis
The conformational state of 1,1,1,3-tetrachloropropane, a related compound, has been studied using the PMR method in various solvents. This research provides insights into the behavior of similar chlorinated compounds like 1,1,1,3-tetrachlorodecane in different solvents (B. Énglin et al., 1973).
Radical Reactions and Polymer Chemistry
1,1,1,3-Tetrachloropropane adds to vinylidene chloride in the presence of co-ordination catalysts, resulting in various chemical structures including CHCl2CH2CCl2CH2CHCl2, a product of 1,5-hydrogen shift in the intermediate radical. This showcases its potential in polymer chemistry and radical reaction studies (N. A. Kuz’mina et al., 1976).
Adduct Formation and Chemical Reactions
The addition of 1,1,1,3-tetrachloropropane to various olefins in the presence of catalysts like Fe(CO)5 has been studied. This research gives insight into the reactivity and potential chemical applications of 1,1,1,3-Tetrachlorodecane (E. T. Chukovskaya et al., 1972).
Environmental and Analytical Chemistry 5. Homogeneous Degradation: The homogeneous degradation of polychlorinated n-alkanes like 1,2,9,10-tetrachlorodecane, which is structurally similar to 1,1,1,3-Tetrachlorodecane, has been studied in aqueous solutions using hydrogen peroxide, iron, and UV light. This research is vital for understanding the environmental fate and potential remediation methods for such compounds (T. El-Morsi et al., 2002).
- Nuclear Quadrupole Resonance (NQR) Analysis: The use of 35Cl NQR data to study the dynamical model of the 1,1,1,3-tetrachloropropane crystal structure provides valuable information about molecular vibrations and reorientations, which could be relevant for studying similar chlorinated compounds like 1,1,1,3-Tetrachlorodecane (A. Danilov et al., 1979).
Propriétés
IUPAC Name |
1,1,1,3-tetrachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c1-2-3-4-5-6-7-9(11)8-10(12,13)14/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYOJVPCYHTCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872677 | |
| Record name | 1,1,1,3-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51755-60-3 | |
| Record name | 1,1,1,3-Tetrachlorodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



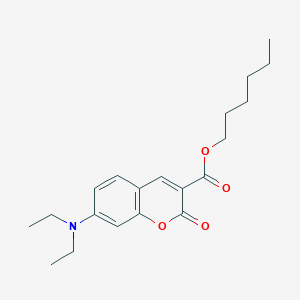
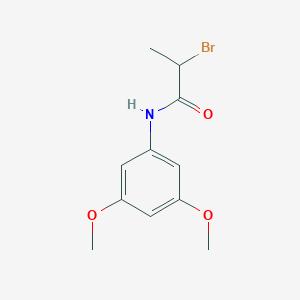
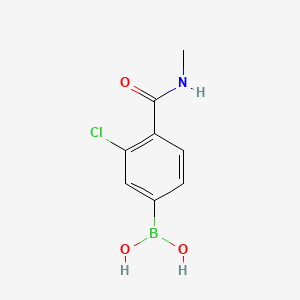
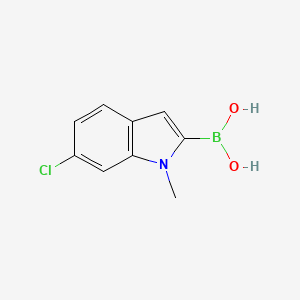
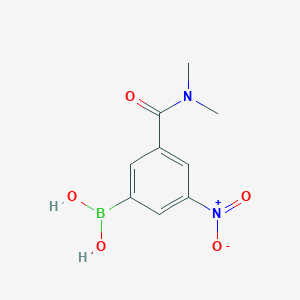
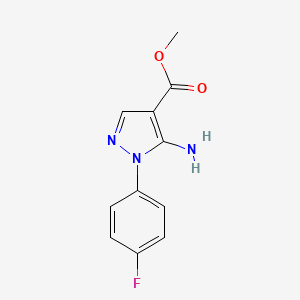
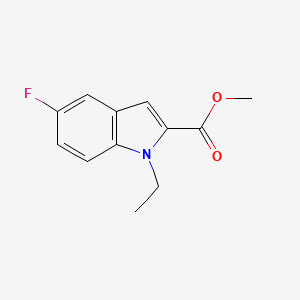
![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
